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Compound of Interest

Compound Name: Flt3-IN-10

Cat. No.: B10854514 Get Quote

Disclaimer: The compound "Flt3-IN-10" as specified in the topic could not be definitively

identified in publicly available scientific literature. Therefore, these application notes and

protocols have been generated using a well-characterized and clinically relevant FMS-like

tyrosine kinase 3 (FLT3) inhibitor, Quizartinib (AC220), as a representative agent. The

principles and methodologies described herein are broadly applicable to the study of other

FLT3 inhibitors in the context of DNA damage repair.

Introduction
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the

proliferation, survival, and differentiation of hematopoietic stem and progenitor cells. Activating

mutations in the FLT3 gene, particularly internal tandem duplications (FLT3-ITD), are among

the most common genetic alterations in Acute Myeloid Leukemia (AML) and are associated

with a poor prognosis.

Constitutive activation of FLT3 signaling, driven by mutations like FLT3-ITD, not only promotes

leukemogenesis but also profoundly impacts the cellular response to DNA damage. FLT3-ITD

signaling has been shown to increase the production of reactive oxygen species (ROS),

leading to an elevated burden of DNA damage. Furthermore, it directly influences the

expression and activity of key proteins involved in DNA damage repair (DDR) pathways. This

creates a state of genomic instability that can contribute to disease progression and therapeutic

resistance.
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The use of specific FLT3 inhibitors, such as Quizartinib (AC220), provides a powerful tool to

investigate the intricate relationship between FLT3 signaling and DNA damage repair. By

inhibiting the constitutive kinase activity of mutant FLT3, researchers can dissect the

downstream effects on DDR pathways, identify synthetic lethal interactions, and explore novel

therapeutic strategies for FLT3-mutated cancers.

These application notes provide an overview of the use of Quizartinib as a tool to study DNA

damage repair, along with detailed protocols for key experiments.

Mechanism of Action: FLT3 Inhibition and DNA
Damage Repair
Quizartinib is a potent and selective second-generation FLT3 inhibitor. It primarily targets the

ATP-binding pocket of the FLT3 kinase domain, preventing its autophosphorylation and the

subsequent activation of downstream signaling cascades.

The key signaling pathways downstream of FLT3 that are implicated in the regulation of DNA

damage repair include:

PI3K/AKT Pathway: This pathway is crucial for cell survival and has been shown to influence

the expression and localization of several DDR proteins.

RAS/MEK/ERK Pathway: This cascade is involved in cell proliferation and survival, and its

dysregulation can impact cell cycle checkpoints and DNA repair fidelity.

JAK/STAT Pathway: STAT5, a key downstream effector of FLT3-ITD, has been implicated in

the regulation of genes involved in DNA repair and apoptosis.

Inhibition of FLT3-ITD signaling by Quizartinib has been demonstrated to downregulate the

expression of key proteins involved in homologous recombination (HR), a major pathway for

the high-fidelity repair of DNA double-strand breaks (DSBs). This includes the downregulation

of BRCA1, BRCA2, PALB2, and RAD51. This induced "BRCAness" creates a vulnerability in

cancer cells, making them more susceptible to agents that cause DNA damage that requires

HR for repair, such as PARP inhibitors.[1]
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The following tables summarize key quantitative data for Quizartinib (AC220) in relevant FLT3-

ITD positive AML cell lines.

Table 1: In Vitro Inhibitory Activity of Quizartinib (AC220) in FLT3-ITD Positive AML Cell Lines

Cell Line Assay IC50 (nM) Reference

MV4-11 Cell Viability 0.40 [2]

MV4-11 FLT3 Phosphorylation 0.50 [2][3]

MOLM-13 Cell Viability 0.89 [2]

MOLM-14 Cell Viability 0.73 [2]

Table 2: Effect of Quizartinib (AC220) on DNA Repair Protein Expression

Protein Cell Line Treatment Effect Reference

BRCA1 BaF3-FLT3-ITD 24h with AC220 Downregulation [1][4]

BRCA2 BaF3-FLT3-ITD 24h with AC220 Downregulation [1][4]

PALB2 BaF3-FLT3-ITD 24h with AC220 Downregulation [1]

RAD51 BaF3-FLT3-ITD 24h with AC220 Downregulation [1][4]

LIG4 BaF3-FLT3-ITD 24h with AC220 Downregulation [1]

Experimental Protocols
Cell Culture and Reagents

Cell Lines:

MV4-11 (homozygous FLT3-ITD)

MOLM-13 (heterozygous FLT3-ITD)

HL-60 (FLT3-wild type, as a negative control)
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Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1%

Penicillin-Streptomycin.

Quizartinib (AC220): Prepare a stock solution (e.g., 10 mM in DMSO) and store at -20°C.

Dilute to the desired working concentration in culture medium immediately before use.

Western Blotting for DNA Repair Proteins
This protocol is designed to assess the effect of Quizartinib on the expression levels of key

DNA repair proteins.

Materials:

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

Protein assay kit (e.g., BCA assay)

SDS-PAGE gels and running buffer

PVDF membrane

Transfer buffer

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies:

Rabbit anti-BRCA1

Rabbit anti-BRCA2

Rabbit anti-RAD51

Mouse anti-β-actin (loading control)

HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

Chemiluminescent substrate

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10854514?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Procedure:

Cell Treatment: Seed cells (e.g., MV4-11) at an appropriate density and treat with Quizartinib

(e.g., 1-10 nM) or DMSO (vehicle control) for the desired time (e.g., 24, 48 hours).

Cell Lysis: Harvest cells, wash with ice-cold PBS, and lyse in lysis buffer on ice for 30

minutes.

Protein Quantification: Centrifuge the lysates to pellet cell debris and determine the protein

concentration of the supernatant using a BCA assay.

SDS-PAGE and Transfer: Normalize protein amounts, mix with Laemmli buffer, and boil.

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature.

Incubate with primary antibodies overnight at 4°C.

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the

appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

Signal Detection: After further washes, apply the chemiluminescent substrate and visualize

the protein bands using a chemiluminescence imaging system.

Quantification: Densitometry analysis of the bands can be performed using software like

ImageJ, normalizing the protein of interest to the loading control.

Immunofluorescence for RAD51 Foci Formation
This protocol allows for the visualization and quantification of RAD51 foci, which are indicative

of active homologous recombination repair.

Materials:

Poly-L-lysine coated coverslips

Fixation solution (e.g., 4% paraformaldehyde in PBS)

Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
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Blocking solution (e.g., 5% goat serum in PBS)

Primary antibody: Rabbit anti-RAD51

Fluorescently labeled secondary antibody (e.g., Goat anti-rabbit Alexa Fluor 488)

DAPI for nuclear counterstaining

Mounting medium

Procedure:

Cell Seeding and Treatment: Seed cells on poly-L-lysine coated coverslips. Treat with

Quizartinib (e.g., 1-10 nM) for 24 hours. To induce DNA damage, treat with a DNA damaging

agent (e.g., 10 Gy ionizing radiation or 1 µM Mitomycin C) for a specified time before fixation.

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes,

followed by permeabilization with 0.5% Triton X-100 for 10 minutes.

Blocking and Antibody Staining: Block the cells for 1 hour. Incubate with the primary anti-

RAD51 antibody for 1-2 hours at room temperature or overnight at 4°C.

Secondary Antibody and Counterstaining: Wash with PBS and incubate with the

fluorescently labeled secondary antibody for 1 hour in the dark. Counterstain the nuclei with

DAPI.

Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence or

confocal microscope.

Quantification: Count the number of RAD51 foci per nucleus. A cell is typically considered

positive if it has more than 5 foci.

Cell Viability Assay (MTS/MTT) for Synergy with PARP
Inhibitors
This protocol is used to assess the synergistic cytotoxic effect of combining a FLT3 inhibitor

with a PARP inhibitor.
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Materials:

96-well plates

Quizartinib (AC220)

PARP inhibitor (e.g., Olaparib, Talazoparib)

MTS or MTT reagent

Plate reader

Procedure:

Cell Seeding: Seed cells (e.g., MV4-11) in a 96-well plate at a density of 5,000-10,000 cells

per well.

Drug Treatment: Treat the cells with a matrix of concentrations of Quizartinib and the PARP

inhibitor, both alone and in combination. Include a vehicle control (DMSO).

Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.

Viability Measurement: Add the MTS or MTT reagent to each well and incubate according to

the manufacturer's instructions. Measure the absorbance at the appropriate wavelength

using a plate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. To

determine synergy, use software such as CompuSyn to calculate the Combination Index

(CI). A CI value < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates

antagonism.
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Caption: FLT3-ITD signaling and its inhibition by Quizartinib.
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Caption: Synthetic lethality with FLT3 and PARP inhibitors.
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Caption: Experimental workflow for studying DNA damage repair.
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pathways]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/product/b10854514#flt3-in-10-for-studying-dna-damage-repair-pathways
https://www.benchchem.com/product/b10854514#flt3-in-10-for-studying-dna-damage-repair-pathways
https://www.benchchem.com/product/b10854514#flt3-in-10-for-studying-dna-damage-repair-pathways
https://www.benchchem.com/product/b10854514#flt3-in-10-for-studying-dna-damage-repair-pathways
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b10854514?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10854514?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

